molecular formula C20H20ClN3O2S B298976 (5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

Cat. No. B298976
M. Wt: 401.9 g/mol
InChI Key: HSFKBCGHPOHOPW-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a chemical compound that has been of interest to researchers due to its potential use in scientific research applications. The compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of (5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is not fully understood. However, studies have suggested that the compound may inhibit the activity of specific enzymes involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one can have various biochemical and physiological effects. One study found that the compound could induce apoptosis (cell death) in cancer cells. Another study found that the compound could reduce the production of inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

The advantages of using (5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one in lab experiments include its potential as an anti-cancer and anti-inflammatory agent. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one. One direction involves further studies on its mechanism of action and potential side effects. Another direction involves testing the compound in animal models to determine its efficacy as an anti-cancer and anti-inflammatory agent. Additionally, research could focus on developing derivatives of the compound with improved properties.

Synthesis Methods

The synthesis of (5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been achieved using a variety of methods. One such method involves the reaction of 2-amino-5-chloro-N-methylaniline with 2-furylcarboxaldehyde in the presence of piperidine and thiosemicarbazide. Another method involves the reaction of 2-amino-5-chloro-N-methylaniline with 2-furylcarboxaldehyde in the presence of piperidine and carbon disulfide.

Scientific Research Applications

(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has shown potential for use in scientific research applications. One study found that the compound could inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. Another study found that the compound could inhibit the activity of a specific enzyme involved in inflammation, suggesting its potential as an anti-inflammatory agent.

properties

Product Name

(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C20H20ClN3O2S/c1-13-5-6-14(21)11-16(13)22-20-23-19(25)17(27-20)12-15-7-8-18(26-15)24-9-3-2-4-10-24/h5-8,11-12H,2-4,9-10H2,1H3,(H,22,23,25)/b17-12-

InChI Key

HSFKBCGHPOHOPW-ATVHPVEESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC2=NC(=O)/C(=C/C3=CC=C(O3)N4CCCCC4)/S2

SMILES

CC1=C(C=C(C=C1)Cl)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2

Origin of Product

United States

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